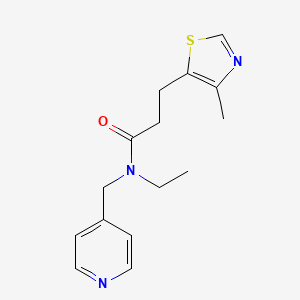![molecular formula C15H16N2O2S B5538658 4,5-dimethyl-2-[(phenylacetyl)amino]-3-thiophenecarboxamide](/img/structure/B5538658.png)
4,5-dimethyl-2-[(phenylacetyl)amino]-3-thiophenecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related thiophene derivatives involves multi-step chemical reactions, starting from basic thiophene compounds and employing methods such as the Gewald reaction, amidation, and substitution reactions to introduce various functional groups, including the phenylacetyl amino group (Prabhuswamy et al., 2016).
Molecular Structure Analysis
The crystal structure determination of similar thiophene-based compounds through single-crystal X-ray diffraction studies reveals insights into their molecular and crystal structures, including bond lengths, angles, and molecular conformations, contributing to understanding the structural basis of their chemical behavior (Prabhuswamy et al., 2016).
Chemical Reactions and Properties
Research into the chemical reactivity of thiophene derivatives shows that they can undergo various chemical reactions, including reactions with iso(and isothio)cyanates under specific conditions to synthesize thieno[2,3-d]pyrimidines and other heterocyclic compounds, indicating the versatility and reactivity of these thiophene-based compounds (Davoodnia et al., 2009).
Physical Properties Analysis
The physical properties of thiophene derivatives, such as solubility, melting points, and crystal system parameters, are determined through experimental methods, including X-ray diffraction analysis and spectroscopic techniques, providing valuable information for the characterization and application of these compounds in various fields (Prabhuswamy et al., 2016).
Chemical Properties Analysis
The chemical properties of thiophene derivatives, including their reactivity, stability, and interactions with other chemical entities, can be inferred from their molecular structure and the nature of their functional groups. Studies on related compounds highlight the significance of the thiophene moiety and substituted groups in dictating their chemical behavior and potential applications (Davoodnia et al., 2009).
Wissenschaftliche Forschungsanwendungen
Polarographic Behavior Studies
- Polarographic Reduction: The compound 1-phenyl-3-amino-4-arylazo-pyrazole-5-one and its derivatives, which are structurally related to 4,5-dimethyl-2-[(phenylacetyl)amino]-3-thiophenecarboxamide, have been studied for their polarographic reduction behavior. These compounds exhibit distinct electrochemical properties in acidic and alkaline solutions, providing insights into their reduction mechanisms (Ravindranath, Ramadas, & Brahmaji Rao, 1983).
Synthesis and Characterization
- Novel Butenamides Synthesis: Research into synthesizing butenamides, which are chemically related to 4,5-dimethyl-2-[(phenylacetyl)amino]-3-thiophenecarboxamide, has yielded compounds showing immunosuppressive activity. This includes synthesis methods and potential applications in immunosuppression (Axton et al., 1992).
- Microwave Irradiation Reactions: The reaction of 2-amino-4,5-dimethyl-thiophene-3-carboxamide with iso(and isothio)cyanates under microwave irradiation has been explored for synthesizing thieno[2,3-d]pyrimidines, offering a novel pathway for creating derivatives with potential applications in various fields (Davoodnia, Rahimizadeh, Atapour-Mashhad, & Tavakoli-Hoseini, 2009).
Biological and Antimicrobial Activities
- Biological Activities: Thiophene-3-carboxamide derivatives, which are structurally related to the target compound, have been found to exhibit antibacterial and antifungal activities. These properties make them candidates for further exploration in medical and pharmaceutical applications (Vasu, Nirmala, Choudhury, Mohan, Saravanan, & Narasimhamurthy, 2003).
Applications in Organic Chemistry and Materials Science
- Cyclic Depsipeptides Synthesis: In the field of organic chemistry, reactions involving compounds like 3-(dimethylamino)-2,2-dimethyl-2H-azirine, which share functional groups with the target compound, have been employed to create cyclic depsipeptides. This research contributes to the synthesis and application of cyclic peptides (Obrecht & Heimgartner, 1987).
- Emitting Amorphous Molecular Materials: In materials science, research into color-tunable emitting amorphous molecular materials, which include structures similar to 4,5-dimethyl-2-[(phenylacetyl)amino]-3-thiophenecarboxamide, has been conducted. These materials are used in electroluminescence, offering insights into advanced material applications (Doi, Kinoshita, Okumoto, & Shirota, 2003).
Eigenschaften
IUPAC Name |
4,5-dimethyl-2-[(2-phenylacetyl)amino]thiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2S/c1-9-10(2)20-15(13(9)14(16)19)17-12(18)8-11-6-4-3-5-7-11/h3-7H,8H2,1-2H3,(H2,16,19)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYECYBKXFAPQOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C(=O)N)NC(=O)CC2=CC=CC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,5-Dimethyl-2-phenylacetylamino-thiophene-3-carboxylic acid amide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 2-[(1-benzofuran-2-ylcarbonyl)amino]-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B5538576.png)
![N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-2-(5-oxo-1-phenyl-3-propyl-1,5-dihydro-4H-1,2,4-triazol-4-yl)acetamide](/img/structure/B5538593.png)

![3-(2-methoxyethyl)-1-[2-(4-morpholinyl)-2-oxoethyl]-3-piperidinecarboxylic acid](/img/structure/B5538605.png)
![N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}propanamide](/img/structure/B5538609.png)

![5,5-dimethyl-2-phenyl-3a,4,5,6,7,8,9,9a-octahydro-1H-benzo[f]isoindole-1,3(2H)-dione](/img/structure/B5538626.png)
![N-{[(2S,4S)-4-fluoro-1-(pyridin-2-ylacetyl)pyrrolidin-2-yl]methyl}-3-methoxybenzamide](/img/structure/B5538631.png)
![(1-{[3-(1-methyl-1H-pyrrol-2-yl)-1H-pyrazol-5-yl]carbonyl}-4-piperidinyl)(2-thienyl)methanol](/img/structure/B5538636.png)
![3-(2-chlorophenyl)-N-[2-(trifluoromethyl)phenyl]acrylamide](/img/structure/B5538641.png)
![6-methyl-N-{2-[(2-methyl-8-quinolinyl)oxy]ethyl}imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5538649.png)
![N'-[4-(dimethylamino)benzylidene]-2-(2-pyridinylthio)acetohydrazide](/img/structure/B5538654.png)
![3-(4-chlorophenyl)-11-(4-pyridinyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5538664.png)
![4-chloro-N-{[(3-methylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5538665.png)